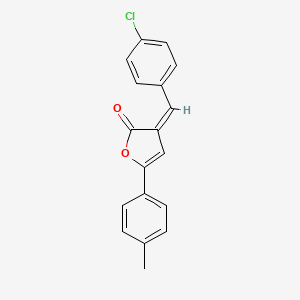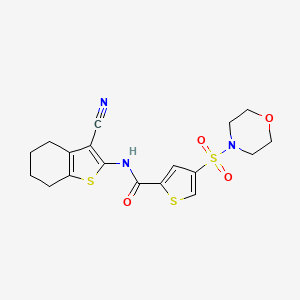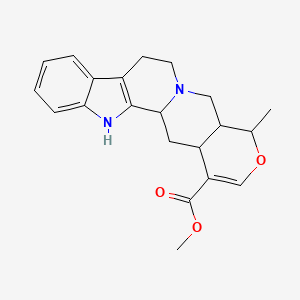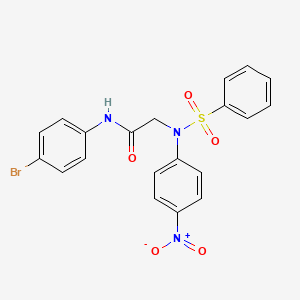
N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazole family and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is not fully understood. However, it has been suggested that this compound 1 may inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, which is a programmed cell death process. Additionally, this compound 1 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In anti-inflammatory activity, this compound 1 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is its high potency, which allows for the use of lower concentrations in experiments. Additionally, this compound 1 has been shown to have low toxicity in various cell lines. However, one of the limitations of this compound 1 is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1. One potential direction is the optimization of the synthesis method to improve the yield and purity of the this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1. Furthermore, the potential of this compound 1 as a therapeutic agent for various diseases, including cancer and viral infections, needs to be explored in more detail. Finally, the development of more water-soluble analogs of this compound 1 may improve its potential for use in various experiments.
Méthodes De Synthèse
The synthesis of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 involves a multi-step process that starts with the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with methyl iodide to yield N~2~-methyl-N~1~-2-acetamidothiazolium iodide. The final step involves the reaction of N~2~-methyl-N~1~-2-acetamidothiazolium iodide with ethyl cyanoacetate to form this compound 1.
Applications De Recherche Scientifique
Compound 1 has shown potential in various scientific research applications, including cancer therapy, anti-inflammatory activity, and anti-viral activity. In cancer therapy, N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound 1 has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-13(5-2-3-10)7-8(14)12-9-11-4-6-15-9/h4,6H,2,5,7H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWTOBMXAOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4998207.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)

![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)


![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)